Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-
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Overview
Description
4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety, a thiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the methoxy group: This step usually involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the acridine and thiazole moieties with the benzenesulfonamide group, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, aminated, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a fluorescent probe due to the acridine moiety.
Medicine: Potential anticancer or antimicrobial agent.
Industry: As a precursor for dyes or other functional materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Anticancer activity: It might intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial activity: It could inhibit key enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Known for their DNA intercalating properties.
Thiazole derivatives: Often studied for their antimicrobial activities.
Benzenesulfonamide derivatives: Commonly used in medicinal chemistry for their enzyme inhibitory properties.
Uniqueness
The uniqueness of 4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide lies in its combination of these three moieties, potentially offering a synergistic effect in its biological activities.
Properties
CAS No. |
514831-90-4 |
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Molecular Formula |
C23H18N4O3S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O3S2/c1-30-16-8-11-21-19(14-16)22(18-4-2-3-5-20(18)26-21)25-15-6-9-17(10-7-15)32(28,29)27-23-24-12-13-31-23/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI Key |
WIWRHEMXXUXQOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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